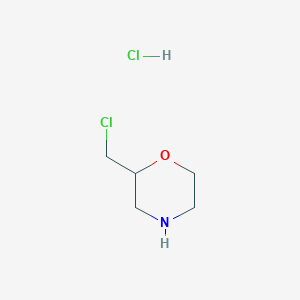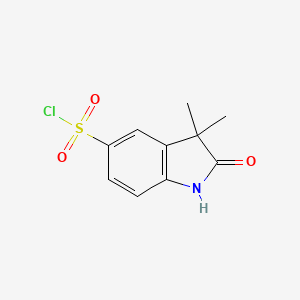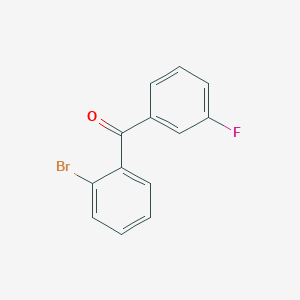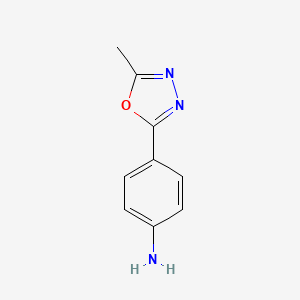
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
概要
説明
“4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound with the molecular formula C9H9N3O . It is part of the 1,3,4-Oxadiazole class of heterocyclic compounds, which are known to serve as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline”, often involves reactions of acid hydrazides with acid chlorides/carboxylic acids . A one-pot synthesis-functionalization strategy has also been reported, which involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” can be represented by the InChI stringInChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” include a molecular weight of 175.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The compound is also characterized by an exact mass of 175.074561919 g/mol and a monoisotopic mass of 175.074561919 g/mol .科学的研究の応用
Anticancer Research
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: has shown promise in anticancer research. Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their potential to inhibit cancer cell growth . These compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher anticancer activities than reference drugs . The structure-activity relationship (SAR) studies of these compounds help in understanding their mode of action and optimizing their anticancer properties.
Electronics
In the field of electronics, oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline , are explored for their semiconducting properties. They are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent electron-transport characteristics and thermal stability .
Agriculture
Oxadiazole compounds are known for their utility in agriculture as fungicides and insecticides. They act on various agricultural pathogens and pests, providing a means to protect crops and increase yields. The derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline could be synthesized to enhance these properties and create more effective agricultural chemicals .
Material Science
In material science, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives are investigated for their potential use in high-energy materials. Their stable heterocyclic structure makes them suitable candidates for developing new materials with desirable thermal and chemical properties .
Pharmaceuticals
The pharmaceutical industry benefits from the biological activities of oxadiazole derivatives. They serve as key intermediates in drug synthesis and have a wide range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and analgesic effects . The versatility of the oxadiazole ring allows for the development of new drugs with improved efficacy and reduced side effects.
Biotechnology
In biotechnology, the oxadiazole ring is a structural component in the design of novel enzymes and other bioactive molecules. It can be incorporated into peptides and nucleotides to study biological processes or develop new biotechnological tools .
Environmental Science
Lastly, the environmental applications of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives include their use as sensors and indicators for environmental pollutants. Their chemical reactivity can be tailored to detect specific substances, aiding in environmental monitoring and protection efforts .
将来の方向性
The future directions for “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds could involve further exploration of their therapeutic potential, given the wide range of biological activities exhibited by 1,3,4-oxadiazole derivatives . Additionally, these compounds could be utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
特性
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPTOKNGUUOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598858 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
CAS RN |
25877-49-0 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

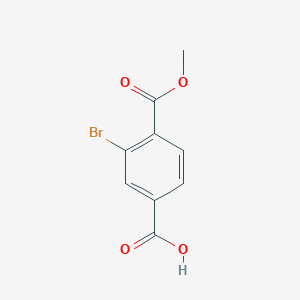

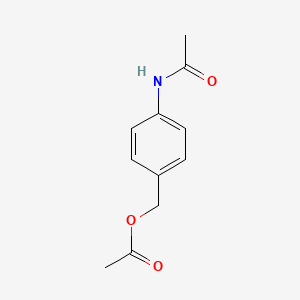
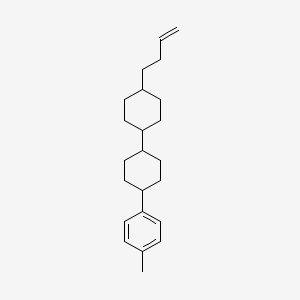

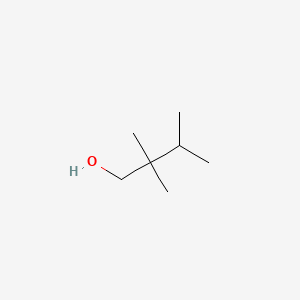
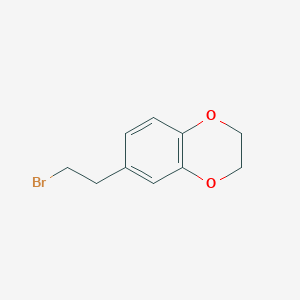

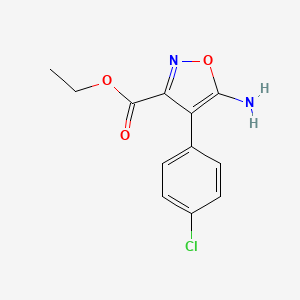
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
